REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N+:17]([O-])=O)=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[C:7]([O:13][CH3:14])[C:6]([O:15][CH3:16])=[N:5]2>O1CCCC1.C(OCC)(=O)C.ClCCl.[Pd]>[NH2:17][C:3]1[C:2]([Cl:1])=[C:11]([Cl:12])[CH:10]=[C:9]2[C:4]=1[N:5]=[C:6]([O:15][CH3:16])[C:7]([O:13][CH3:14])=[N:8]2
|
Name
|
6,7-Dichloro-2,3-dimethoxy-5-nitroquinoxaline
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.12 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.12 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.48 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 60° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the catalyst removed by filtration through celite (trade mark)
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure with the gradual addition of toluene
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the solid was washed with toluene (20 ml)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |